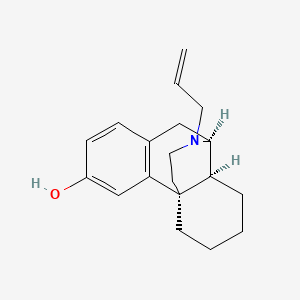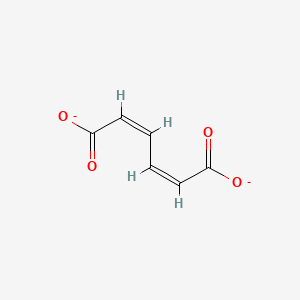
cis,cis-Muconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis,cis-muconate is a muconate that is the conjugate base of (2Z,4Z)-5-carboxypenta-2,4-dienoate. It has a role as a bacterial xenobiotic metabolite. It is a conjugate base of a (2Z,4Z)-5-carboxypenta-2,4-dienoate.
Applications De Recherche Scientifique
Renewable Unsaturated Polyesters from Muconic Acid
Muconic acid, specifically cis,cis-muconic acid, is a bio-based unsaturated dicarboxylic acid that can be derived from sugars and lignin-derived aromatic compounds. Its alkene groups make it a valuable precursor for the direct synthesis of unsaturated polyester resins, such as poly(ethylene succinate) and poly(butylene succinate), through condensation polymerization. These polyesters exhibit increased glass transition temperatures and decreased melting and degradation temperatures, suggesting potential applications in sustainable materials development (Rorrer et al., 2016).
Biodegradation and Isomerization
cis,cis-Muconate is a key intermediate in the microbial degradation pathways of aromatic compounds, including chlorinated aromatics. Studies have shown that specific bacteria, such as Alcaligenes eutrophus, can metabolize compounds like 3,5-dichlorocatechol to 2,4-dichloro-cis,cis-muconate, highlighting its role in environmental bioremediation processes (Pieper et al., 1991).
Conversion to Adipic Acid for Nylon Production
cis,cis-Muconic acid can be catalytically converted to adipic acid, a significant precursor for nylon-6,6 synthesis. Research has demonstrated the feasibility of producing muconic acid in high yields using engineered strains of Pseudomonas putida and then converting it into high-purity adipic acid. This process represents a bio-based route to an important industrial chemical, reducing reliance on petroleum-derived products (Vardon et al., 2016).
Isomerization to Terephthalic Acid Analogues
The isomerization of cis,cis-muconate to trans,trans-muconate and its subsequent conversion to dimethyl terephthalate demonstrates the potential of muconic acid as a platform chemical for producing bio-based monomers. These processes are key steps in replacing petroleum-derived monomers with renewable alternatives for the production of polyesters and other polymers (Settle et al., 2018).
Propriétés
Nom du produit |
cis,cis-Muconate |
|---|---|
Formule moléculaire |
C6H4O4-2 |
Poids moléculaire |
140.09 g/mol |
Nom IUPAC |
(2Z,4Z)-hexa-2,4-dienedioate |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/p-2/b3-1-,4-2- |
Clé InChI |
TXXHDPDFNKHHGW-CCAGOZQPSA-L |
SMILES isomérique |
C(=C\C(=O)[O-])\C=C/C(=O)[O-] |
SMILES |
C(=CC(=O)[O-])C=CC(=O)[O-] |
SMILES canonique |
C(=CC(=O)[O-])C=CC(=O)[O-] |
Synonymes |
cis,cis-muconate muconic acid muconic acid, (E,E)-isomer trans,trans-muconic acid trans-beta-hydromuconic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



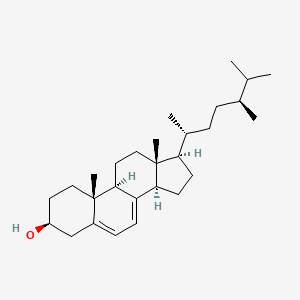
![(2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile](/img/structure/B1241700.png)
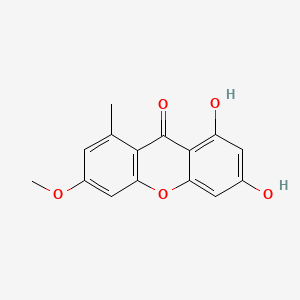
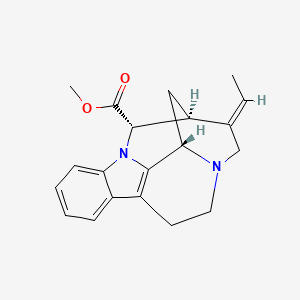
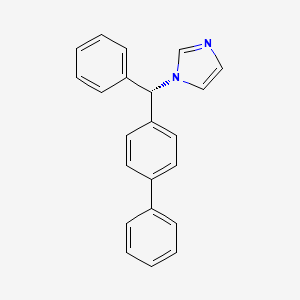
![[(4E,6Z,8R,9R,10E,12R,13S,14R,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1241707.png)
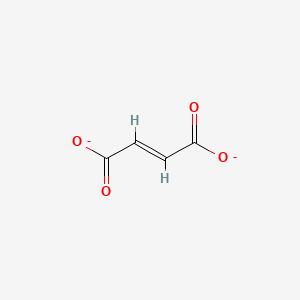
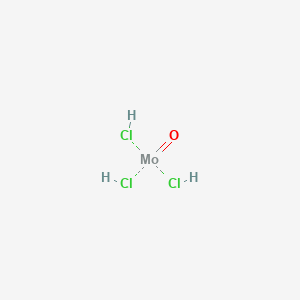
![(1S,4R,5S,8R,9R,11R,12S,13R,14R,18S)-5,11-dihydroxy-9,16-dimethyl-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde](/img/structure/B1241712.png)
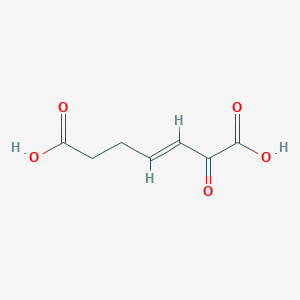
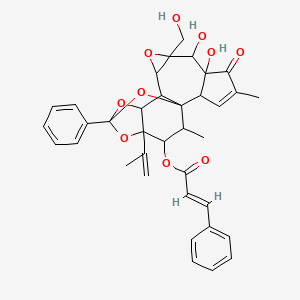
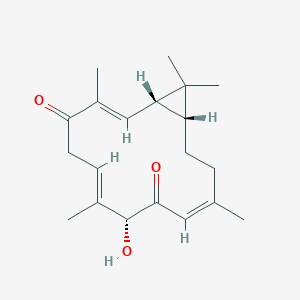
![4-[(1R)-1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol](/img/structure/B1241721.png)
